Cas no 1805511-97-0 (Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate)

Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate
-
- Inchi: 1S/C13H14BrNO2/c1-3-10-4-9(7-14)5-11(12(10)8-15)6-13(16)17-2/h4-5H,3,6-7H2,1-2H3
- InChI Key: PLTALKZOXTWKEP-UHFFFAOYSA-N
- SMILES: BrCC1C=C(CC(=O)OC)C(C#N)=C(C=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000735-250mg |
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate |
1805511-97-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010000735-1g |
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate |
1805511-97-0 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010000735-500mg |
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate |
1805511-97-0 | 97% | 500mg |
782.40 USD | 2021-07-06 |
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate Related Literature
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
Additional information on Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate (CAS No. 1805511-97-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate, identified by its CAS number 1805511-97-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a bromomethyl group and a cyano substituent, make it a valuable building block for medicinal chemists seeking to design molecules with enhanced pharmacological properties.
The< strong>bromomethyl moiety in Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate is particularly noteworthy due to its reactivity. This functional group allows for further derivatization through nucleophilic substitution reactions, enabling the construction of complex molecular architectures. Such versatility is highly prized in drug discovery pipelines, where rapid and efficient synthesis of target compounds is essential. The< strong>cyano group, on the other hand, contributes to the compound's electronic properties and can influence both its solubility and metabolic stability, factors that are critical in determining a drug's efficacy and safety profile.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate has emerged as a key intermediate in the synthesis of such inhibitors. PPIs play a pivotal role in numerous cellular processes, making them attractive therapeutic targets. However, their complex binding modes present significant challenges in drug design. The structural features of Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate allow for the creation of molecules that can selectively modulate PPIs, thereby opening up new avenues for treating diseases such as cancer and inflammatory disorders.
Another area where Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in disease states. Small-molecule kinase inhibitors have been successfully used to treat conditions like leukemia and rheumatoid arthritis. The< strong>bromomethyl group in Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate can be used to introduce specific pharmacophores that interact with kinase active sites, leading to the development of potent and selective inhibitors.
The< strong>cyano group also contributes to the compound's utility in kinase inhibition by influencing its electronic properties. This can be leveraged to fine-tune the binding affinity and selectivity of kinase inhibitors. Additionally, the ethyl substituent at the third position of the phenyl ring adds another layer of structural diversity, allowing for further optimization of inhibitor properties through combinatorial chemistry approaches.
Recent advancements in synthetic methodologies have further enhanced the appeal of Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate as an intermediate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes for derivatives of this compound. These methods have significantly reduced reaction times and improved yields, making it more feasible to explore complex molecular structures in drug discovery programs.
The versatility of Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate is also evident in its application in the synthesis of heterocyclic compounds. Heterocycles are prevalent motifs in biologically active molecules due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. The bromomethyl group provides a convenient handle for introducing heterocyclic rings through cyclization reactions, while the cyano group can serve as a precursor for further functionalization via reduction or hydrolysis.
In conclusion, Methyl 5-bromomethyl-2-cyano-3-ethnic phenyl acetate (CAS No. 1805511 -97 -0) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features enable the construction of complex biologically active molecules targeting various disease pathways. The ongoing development of innovative synthetic strategies continues to expand its utility, making it an indispensable tool for medicinal chemists engaged in drug discovery and development.
1805511-97-0 (Methyl 5-bromomethyl-2-cyano-3-ethylphenylacetate) Related Products
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)




